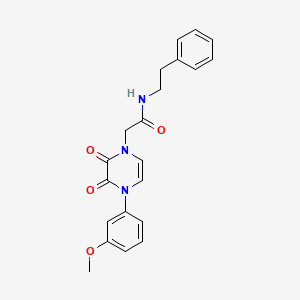
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile, also known as F1336, is a small molecule drug that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as piperazine derivatives, which have been shown to have anti-cancer properties. F1336 has been found to inhibit the growth of several types of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
- Novel triazole derivatives, including compounds with similar structural features to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited good to moderate activities against various microorganisms, indicating potential for development as antimicrobial agents (Bektaş et al., 2007).
- Research into fluoroquinolone derivatives and their hybrids has shown significant antibacterial potential, with some compounds demonstrating more potent activities against Gram-positive organisms than existing treatments. This suggests the value of incorporating fluorinated components and piperazine structures for enhancing antibacterial efficacy (Sharma et al., 2015).
- Studies on fluorinated 2-arylbenzothiazoles, structures closely related to the compound , have highlighted their potential as antitumor drugs. These compounds show selective inhibitory activity against cancer cell lines such as breast, lung, and colon cancer, indicating their promise as novel probes for cancer imaging and treatment (Wang et al., 2006).
Radiofluorination and PET Imaging
- Research on radiofluorination of derivatives for selective ligands for dopamine receptors showcases the application of fluorinated compounds in developing PET imaging probes. This suggests the potential of similarly structured compounds for neuroimaging and studying receptor dynamics in the brain (Tietze et al., 2006).
Propriétés
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c22-16-7-3-1-5-14(16)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)15-6-2-4-8-17(15)23/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPYPVZGOGHBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexylethyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2674654.png)
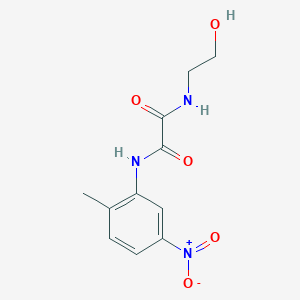

![1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid](/img/structure/B2674657.png)
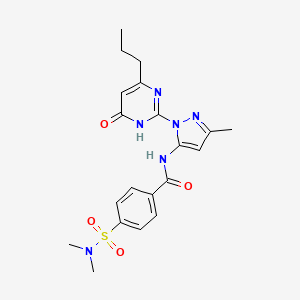
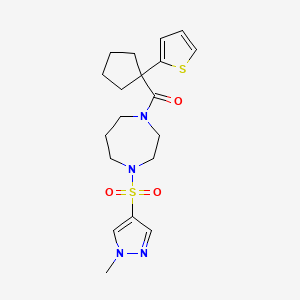
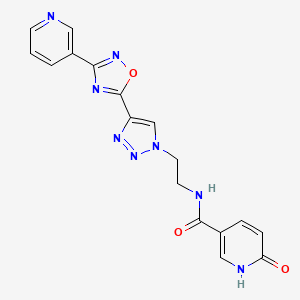

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2674670.png)

![1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone](/img/structure/B2674672.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2674674.png)

